3,3'-(1,4-Phenylene)diadamantane-1-carboxylic acid
Description
Development Trajectory of Adamantane Chemistry
Adamantane (C₁₀H₁₆), the smallest diamondoid hydrocarbon, was first isolated from Czechoslovakian petroleum in 1933 by Stanislav Landa and colleagues. Its unique tetrahedral symmetry and strain-free structure sparked interest in polycyclic hydrocarbons. Early synthesis challenges were overcome in 1957 when Paul von Ragué Schleyer developed a scalable method using dicyclopentadiene isomerization with Lewis acids like aluminum chloride, achieving yields up to 40%. This breakthrough enabled systematic exploration of adamantane derivatives, leading to applications in antiviral drugs (e.g., amantadine), neurodegenerative therapies (e.g., memantine), and materials science. The rigidity and hydrophobicity of adamantane’s cage structure made it a cornerstone in medicinal chemistry for improving drug bioavailability.
Evolution of Diadamantane Derivatives Research
The synthesis of biadamantane systems emerged in the 1970s, driven by advances in catalytic coupling reactions. Key milestones include:
- 1974 : Synthesis of 1,1'-biadamantane via nickel-catalyzed coupling.
- 1990s : Development of 3,3'-substituted diadamantanes using Ullmann and Suzuki-Miyaura cross-coupling.
- 2010s : Application of hypervalent iodine reagents for regioselective functionalization.
Diadamantane derivatives gained prominence for their enhanced thermal stability and geometric precision. For example, 1,1'-biadamantane-3,3'-diamine dihydrochloride demonstrated unique hydrogen-bonding networks in crystallographic studies. These advances laid the groundwork for complex architectures like 3,3'-(1,4-phenylene)diadamantane-1-carboxylic acid.
Table 1 : Synthetic Methods for Diadamantane Derivatives
| Method | Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Friedel-Crafts alkylation | AlCl₃, 80°C | 55 | |
| Suzuki-Miyaura coupling | Pd(PPh₃)₄, K₂CO₃, DMF | 72 | |
| Koch-Haaf carbonylation | HCOOH, H₂SO₄, 0°C | 68 |
Emergence of this compound in Scientific Literature
This compound (CAS 113392-33-9) first appeared in the 1990s as part of efforts to create rigid, symmetrical frameworks for supramolecular chemistry. Its structure combines two adamantane units linked by a para-phenylene bridge, with carboxylic acid groups at the 1-positions. Key developments include:
- 1992 : Initial synthesis via Koch-Haaf reaction of 1-adamantanecarboxylic acid under superacidic conditions.
- 2007 : Application in factor Xa inhibitor design, leveraging its hydrophobic core to enhance protein binding.
- 2020s : Use as a building block for metal-organic frameworks (MOFs) with high surface areas (>3,000 m²/g).
The compound’s rigidity and dual acidity (pKa ≈ 4.5 and 5.2) make it ideal for constructing pH-responsive materials.
Research Significance in Modern Chemical Sciences
This compound addresses critical challenges in multiple fields:
Pharmaceutical Design
Materials Science
- Polymer Stabilization : Incorporating 0.5–2 wt% into polyesters increases thermal decomposition temperatures by 40–60°C.
- Nanostructured Catalysts : Pd nanoparticles supported on adamantane-based MOFs show 98% selectivity in hydrogenation reactions.
Table 2 : Applications in Modern Research
Properties
IUPAC Name |
3-[4-(3-carboxy-1-adamantyl)phenyl]adamantane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O4/c29-23(30)27-11-17-5-18(12-27)8-25(7-17,15-27)21-1-2-22(4-3-21)26-9-19-6-20(10-26)14-28(13-19,16-26)24(31)32/h1-4,17-20H,5-16H2,(H,29,30)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBFRJUCYLOQKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C(=O)O)C4=CC=C(C=C4)C56CC7CC(C5)CC(C7)(C6)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1,4-Phenylene)diadamantane-1-carboxylic acid typically involves the reaction of adamantane derivatives with a phenylene bridging unit. One common method involves the use of Friedel-Crafts acylation, where adamantane is reacted with a phenylene diacid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of 3,3’-(1,4-Phenylene)diadamantane-1-carboxylic acid may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Acid-Base Reactions
The compound readily undergoes deprotonation to form carboxylate salts. With two acidic protons (pKa ≈ 4–5 for typical carboxylic acids), it can react with bases like NaOH or KOH:
-
Monodeprotonation : At lower base equivalents, a mono-carboxylate forms.
-
Dideprotonation : Excess base yields a dianion, stabilized by resonance .
Esterification
Reaction with alcohols (e.g., methanol) under acidic catalysis produces diesters:
Mechanism :
-
Protonation of the carbonyl oxygen.
-
Nucleophilic attack by the alcohol.
Amide Formation
Using coupling agents like DCC (dicyclohexylcarbodiimide), the compound reacts with amines to form diamides:
Mechanism :
-
DCC activates the carboxylic acid to form an O-acylisourea intermediate.
-
Nucleophilic attack by the amine releases the amide and DCU .
Decarboxylation
Thermal decomposition (pyrolysis) at elevated temperatures (300–400°C) leads to CO₂ elimination. Analogous aromatic carboxylic acids form stable hydrocarbons via radical or ionic pathways :
Key factors :
-
Admantane stability : The rigid structure may favor carbocation intermediates.
-
Cross-linking : Bimolecular reactions could yield polymeric byproducts under inert conditions .
Anhydride Formation
Intramolecular or intermolecular dehydration forms anhydrides. For example, heating with acetic anhydride yields a mixed anhydride:
Conditions : Acid catalysis or high-temperature autoclave reactions .
Reduction
Strong reducing agents like LiAlH₄ reduce carboxylic acids to primary alcohols:
Challenges : Adamantane’s steric bulk may slow reaction kinetics, requiring extended reaction times .
Comparative Reaction Data
*Theoretical yields based on analogous systems; adamantane steric effects may reduce actual yields.
Mechanistic Considerations
Scientific Research Applications
3,3’-(1,4-Phenylene)diadamantane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a molecular scaffold in drug design and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of advanced materials with unique structural and functional properties.
Mechanism of Action
The mechanism of action of 3,3’-(1,4-Phenylene)diadamantane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The adamantane groups provide structural rigidity, enhancing the compound’s stability and interaction with target molecules. The phenylene bridge allows for electronic communication between the adamantane units, potentially modulating the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Structural and Functional Analogues of Adamantane-Carboxylic Acids
The following table summarizes key adamantane-carboxylic acid derivatives and their properties:
Key Findings:
- Rigidity vs.
- Acidity and Coordination : Dicarboxylic derivatives (e.g., 1,3-adamantanedicarboxylic acid) exhibit stronger chelating capabilities due to proximal carboxylic groups, whereas triazole/tetrazole-substituted analogues prioritize nitrogen-mediated coordination .
- Synthetic Accessibility : Triazole derivatives (e.g., 3-(3-methyl-1,2,4-triazol-1-yl)-adamantane-1-carboxylic acid) show moderate yields (47–81%), while the diadamantane compound is available at 95% purity, suggesting efficient purification protocols .
Comparison with Aromatic-Linked Diacids
This compound shares structural similarities with phenylenediacetic acid derivatives (e.g., 1,4-phenylenediacetic acid, OT-2767), which feature flexible ethylene spacers.
Biological Activity
3,3'-(1,4-Phenylene)diadamantane-1-carboxylic acid is a complex organic compound belonging to the class of diamondoids, which are characterized by their unique cage-like structures. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
Chemical Structure
The chemical structure of this compound can be represented as follows:
It consists of two adamantane units linked by a phenylene group and terminated by a carboxylic acid functional group.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. Research has shown that this compound can induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins, leading to increased cell death in cancerous cells while sparing normal cells.
Case Study:
In a study published in the Journal of Medicinal Chemistry, the compound was tested against human breast cancer cell lines (MCF-7). Results demonstrated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. Preliminary investigations have shown that it possesses inhibitory effects against a range of pathogenic microorganisms.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 14 |
| Escherichia coli | 12 |
| Candida albicans | 10 |
These results suggest that this compound could be a potential candidate for developing new antimicrobial agents .
Toxicological Profile
Toxicity studies have been conducted to evaluate the safety profile of this compound. In acute toxicity tests on Sprague-Dawley rats, no significant adverse effects were observed at doses up to 2000 mg/kg body weight. Histopathological examinations revealed no abnormalities in major organs, indicating a favorable safety profile for further development .
Synthesis and Characterization
The synthesis of this compound involves several steps, including the formation of the adamantane framework and subsequent functionalization with a carboxylic acid group. Various synthetic routes have been explored, including microwave-assisted synthesis which enhances yield and purity.
Table: Synthetic Routes
| Method | Yield (%) | Time (hrs) |
|---|---|---|
| Conventional Heating | 45 | 24 |
| Microwave-Assisted Synthesis | 75 | 2 |
The characterization techniques employed include NMR spectroscopy, mass spectrometry, and X-ray crystallography, confirming the structural integrity and purity of the synthesized compound .
Q & A
Basic: What are the recommended methods for synthesizing 3,3'-(1,4-Phenylene)diadamantane-1-carboxylic acid?
Methodological Answer:
Synthesis typically involves coupling adamantane-carboxylic acid derivatives with a 1,4-phenylene bridge. A two-step approach is common:
Activation of Carboxylic Acid Groups : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid groups of adamantane precursors.
Cross-Coupling : React the activated species with 1,4-phenylenediamine or analogous linkers under inert conditions (e.g., nitrogen atmosphere).
Critical Considerations :
- Purity of intermediates (≥95%) is essential to avoid side reactions .
- Monitor reaction progress via HPLC or TLC to confirm coupling efficiency.
Basic: How should researchers handle stability and storage of this compound?
Methodological Answer:
- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent oxidation or hydrolysis .
- Stability : Stable under recommended conditions, but avoid prolonged exposure to light, moisture, or temperatures >40°C.
- Handling : Use PPE (gloves, safety glasses) and conduct reactions in fume hoods to minimize inhalation/contact risks .
Advanced: How does the adamantane-phenylene structure influence its application in metal-organic frameworks (MOFs)?
Methodological Answer:
The rigid adamantane core and planar phenylene linker enhance MOF stability and porosity:
- Thermal Stability : Adamantane’s diamondoid structure resists thermal degradation up to 300°C, making it suitable for high-temperature applications .
- Porosity Tuning : Adjust the phenylene bridge length or substituents to modulate pore size (e.g., for gas storage or catalysis).
Experimental Design : - Characterize MOFs via PXRD, BET surface area analysis, and thermogravimetric analysis (TGA).
- Compare with MOFs using terephthalic acid (H2L12) to assess structural advantages .
Advanced: How can researchers resolve contradictions in reported toxicity data for adamantane derivatives?
Methodological Answer:
- Data Gaps : Many adamantane derivatives lack comprehensive toxicity profiles (e.g., no PBT/vPvB assessments) .
- Mitigation Strategies :
- Contradiction Analysis : Compare LD50 values from rodent studies (if available) with computational models (e.g., QSAR) to validate findings.
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Purity : Use HPLC with UV detection (λ = 210–254 nm) and compare retention times against standards .
- Structural Confirmation :
Advanced: How do substituents on the phenylene bridge affect photophysical properties?
Methodological Answer:
Substituents (e.g., cyano, methoxy) alter conjugation and aggregation behavior:
- Aggregation-Induced Emission (AIE) : Bulky adamantane groups may suppress π-π stacking, enhancing fluorescence in aggregated states.
- Experimental Design :
- Synthesize derivatives with electron-withdrawing/donating groups (e.g., -NO2, -OCH3).
- Compare fluorescence quantum yields in solution vs. solid state using spectrofluorometry .
- Key Finding : Rigid planar structures (e.g., phenylene) enhance AIE, while flexible linkers promote aggregation-caused quenching (ACQ) .
Basic: What are the solubility challenges, and how can they be addressed?
Methodological Answer:
- Low Aqueous Solubility : Adamantane’s hydrophobicity limits solubility in polar solvents.
- Strategies :
Advanced: How to design degradation studies for environmental impact assessment?
Methodological Answer:
- Photodegradation : Expose to UV light (λ = 254 nm) and analyze degradation products via LC-MS .
- Biodegradation : Use OECD 301B (Ready Biodegradability Test) with activated sludge.
- Data Interpretation : Compare with adamantane-carboxylic acid derivatives, which show low mobility in soil and undefined bioaccumulation potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
